trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol
Overview
Description
trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol: is a chemical compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a cyclopentanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and cyclopentanone.
Reaction Conditions: The key steps involve aldol condensation followed by reduction. The aldol condensation is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Reduction: The resulting product from the aldol condensation is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of cyclopentane derivatives. Reducing agents like hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position. Reagents such as sodium methoxide or sodium ethoxide can be employed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted phenylcyclopentanol derivatives.
Scientific Research Applications
trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy group can influence its binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests it could interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- trans-2-(3-Fluoro-4-methoxyphenyl)cyclopentanol
- trans-2-(3-Fluoro-5-methoxyphenyl)cyclopentanol
- trans-2-(3-Fluoro-6-methoxyphenyl)cyclohexanol
Uniqueness
trans-2-(3-Fluoro-6-methoxyphenyl)cyclopentanol is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure sets it apart from other similar compounds and makes it a subject of interest in various research fields.
Properties
IUPAC Name |
(1S,2R)-2-(5-fluoro-2-methoxyphenyl)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-15-12-6-5-8(13)7-10(12)9-3-2-4-11(9)14/h5-7,9,11,14H,2-4H2,1H3/t9-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVDNZLWSOKJAJ-KOLCDFICSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CCCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)[C@H]2CCC[C@@H]2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208876 | |
Record name | Cyclopentanol, 2-(5-fluoro-2-methoxyphenyl)-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965290-14-5 | |
Record name | Cyclopentanol, 2-(5-fluoro-2-methoxyphenyl)-, (1S,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965290-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanol, 2-(5-fluoro-2-methoxyphenyl)-, (1S,2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101208876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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